molecular formula C14H15IO5 B12527096 3-Iodo-5,6-dimethoxy-7-isopropoxy-4H-1-benzopyran-4-one CAS No. 870480-13-0

3-Iodo-5,6-dimethoxy-7-isopropoxy-4H-1-benzopyran-4-one

Cat. No.: B12527096
CAS No.: 870480-13-0
M. Wt: 390.17 g/mol
InChI Key: TWFJBYDLYAZWHW-UHFFFAOYSA-N
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Description

3-Iodo-5,6-dimethoxy-7-isopropoxy-4H-1-benzopyran-4-one is a synthetic organic compound belonging to the benzopyran family. Benzopyrans are known for their diverse biological activities and are often used in medicinal chemistry for drug development. This particular compound features a benzopyran core with iodine, methoxy, and isopropoxy substituents, which may contribute to its unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Iodo-5,6-dimethoxy-7-isopropoxy-4H-1-benzopyran-4-one typically involves the following steps:

    Starting Material: The synthesis begins with a suitable benzopyran precursor.

    Iodination: Introduction of the iodine atom at the 3-position can be achieved using iodine or an iodine-containing reagent under appropriate conditions.

    Methoxylation: The methoxy groups at the 5 and 6 positions are introduced through methylation reactions using reagents like dimethyl sulfate or methyl iodide.

    Isopropoxylation: The isopropoxy group at the 7-position is introduced using isopropyl alcohol in the presence of a suitable catalyst.

Industrial Production Methods

Industrial production of this compound may involve optimizing the above synthetic route for large-scale synthesis. This includes:

    Batch or Continuous Flow Processes: Depending on the desired scale, batch or continuous flow processes can be employed.

    Catalysts and Reagents: Use of efficient catalysts and reagents to ensure high yield and purity.

    Purification: Techniques such as recrystallization, chromatography, and distillation are used to purify the final product.

Chemical Reactions Analysis

Types of Reactions

3-Iodo-5,6-dimethoxy-7-isopropoxy-4H-1-benzopyran-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove or alter specific substituents.

    Substitution: The iodine atom can be substituted with other groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example:

    Oxidation: Introduction of hydroxyl or carbonyl groups.

    Reduction: Formation of deiodinated or demethylated derivatives.

    Substitution: Formation of new derivatives with different substituents at the 3-position.

Scientific Research Applications

3-Iodo-5,6-dimethoxy-7-isopropoxy-4H-1-benzopyran-4-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Iodo-5,6-dimethoxy-7-isopropoxy-4H-1-benzopyran-4-one involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Iodo-5,6-dimethoxy-7-isopropoxy-4H-1-benzopyran-4-one is unique due to its specific combination of substituents, which may confer distinct chemical and biological properties compared to other benzopyran derivatives.

Properties

CAS No.

870480-13-0

Molecular Formula

C14H15IO5

Molecular Weight

390.17 g/mol

IUPAC Name

3-iodo-5,6-dimethoxy-7-propan-2-yloxychromen-4-one

InChI

InChI=1S/C14H15IO5/c1-7(2)20-10-5-9-11(12(16)8(15)6-19-9)14(18-4)13(10)17-3/h5-7H,1-4H3

InChI Key

TWFJBYDLYAZWHW-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1=C(C(=C2C(=C1)OC=C(C2=O)I)OC)OC

Origin of Product

United States

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